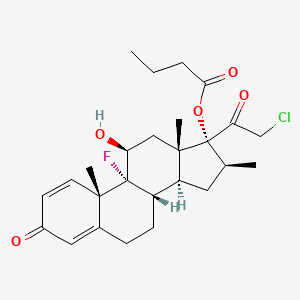

Clobetasol 17-butyrate

Description

Properties

CAS No. |

25122-47-8 |

|---|---|

Molecular Formula |

C26H34ClFO5 |

Molecular Weight |

481 g/mol |

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |

InChI |

InChI=1S/C26H34ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-20,30H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 |

InChI Key |

DERCOWNWEPPIHD-SOMXGXJRSA-N |

SMILES |

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl |

Isomeric SMILES |

CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl |

Canonical SMILES |

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl |

Synonyms |

clobetasol 17-butyrate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clobetasol 17-Butyrate in Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobetasol (B30939) 17-butyrate is a potent topical corticosteroid widely utilized in the management of inflammatory and hyperproliferative skin disorders. Its therapeutic efficacy is intrinsically linked to its multifaceted mechanism of action within keratinocytes, the primary cell type of the epidermis. This technical guide provides a comprehensive overview of the molecular pathways and cellular processes modulated by clobetasol 17-butyrate in these cells. The document details the interaction with the glucocorticoid receptor, subsequent genomic and non-genomic effects, and the resulting impact on inflammatory signaling, cell proliferation, and differentiation. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Visual diagrams of key signaling pathways and experimental workflows are included to enhance understanding.

Introduction

Keratinocytes play a crucial role in maintaining the skin barrier and orchestrating immune responses. In pathological conditions such as psoriasis and eczema, keratinocyte function is dysregulated, leading to chronic inflammation and hyperproliferation. This compound, a synthetic glucocorticoid, is effective in treating these conditions due to its potent anti-inflammatory and immunosuppressive properties. This guide delves into the intricate mechanisms by which this compound exerts its therapeutic effects on keratinocytes at the molecular and cellular levels.

Glucocorticoid Receptor-Mediated Action

The primary mechanism of action of this compound is mediated through its interaction with the cytosolic glucocorticoid receptor (GR).

2.1. Ligand Binding and Nuclear Translocation

Upon diffusing across the keratinocyte cell membrane, this compound binds to the GR, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding induces a conformational change in the GR, leading to its dissociation from the HSPs and subsequent translocation into the nucleus.

2.2. Genomic Mechanisms: Transactivation and Transrepression

Once in the nucleus, the this compound-GR complex modulates gene expression through two primary genomic mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins. A key protein induced via this mechanism is lipocortin-1 (annexin A1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

-

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This interaction prevents the transcription of various pro-inflammatory cytokines, chemokines, and adhesion molecules.

Caption: Genomic signaling pathway of this compound in keratinocytes.

Modulation of Inflammatory Signaling Pathways

This compound exerts its potent anti-inflammatory effects by targeting key signaling pathways in keratinocytes.

3.1. Inhibition of the NF-κB Pathway

The NF-κB signaling cascade is a central driver of inflammation. In unstimulated keratinocytes, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α and IL-1β, trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound inhibits this pathway by:

-

Increasing IκBα synthesis: The GR-CB complex can upregulate the expression of the gene encoding IκBα, leading to increased levels of the inhibitory protein and enhanced sequestration of NF-κB in the cytoplasm.

-

Directly interacting with NF-κB subunits: The GR can physically interact with the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.

3.2. Suppression of the AP-1 Pathway

The AP-1 transcription factor, a dimer typically composed of proteins from the Jun and Fos families, is another critical regulator of inflammatory and proliferative responses in keratinocytes. This compound can suppress AP-1 activity through protein-protein interactions between the GR and c-Jun/c-Fos, thereby inhibiting the transcription of AP-1-dependent genes.

Caption: Inhibition of NF-κB and AP-1 signaling pathways by the this compound-GR complex.

Effects on Keratinocyte Proliferation and Differentiation

4.1. Anti-proliferative Effects

In hyperproliferative skin diseases, the rate of keratinocyte proliferation is significantly increased. This compound counteracts this by inhibiting DNA synthesis in epidermal cells. This anti-proliferative effect is a hallmark of potent corticosteroids and contributes to the thinning of the epidermis observed with prolonged use.

4.2. Influence on Keratinocyte Differentiation

The effect of this compound on keratinocyte differentiation is complex. While it can promote the expression of some differentiation markers, its primary anti-inflammatory and anti-proliferative actions can indirectly influence the differentiation process. For instance, by reducing the inflammatory milieu, it may help normalize the differentiation program that is often dysregulated in inflammatory skin conditions.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of clobetasone (B1204786) butyrate (B1204436) and related corticosteroids on keratinocytes from various studies.

Table 1: Effect of Corticosteroids on Keratinocyte Proliferation

| Compound | Cell Line | Concentration | % Inhibition of Proliferation | Reference |

| Hydrocortisone-butyrate | HaCaT | 10⁻⁴ M | ~20% | [1] |

| Clobetasone butyrate | Mouse Epidermis | - | Maximum inhibition at 24h | [1] |

Table 2: Comparative Anti-Inflammatory Potency

| Compound | Model | Endpoint | Relative Potency | Reference |

| Clobetasone butyrate | Animal model | Anti-inflammatory effect | Effective, but weak | [2] |

| Clobetasone butyrate | Eczema patients | Clinical improvement | Significantly greater than hydrocortisone (B1673445) 1% | [3] |

| Clobetasone butyrate | Psoriasis patients | Clinical improvement | Significantly more effective than hydrocortisone butyrate 0.1% |

Detailed Experimental Protocols

6.1. Keratinocyte Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the anti-proliferative effects of this compound on HaCaT keratinocytes.

-

Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

6.2. NF-κB Reporter Assay

This protocol describes a method to quantify the inhibitory effect of this compound on NF-κB activation in keratinocytes.

-

Transfection: Transfect HaCaT cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Cell Seeding: Seed the transfected cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL), for 6-8 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a percentage of the stimulated control.

6.3. Keratinocyte Differentiation Assay (Immunofluorescence for Involucrin)

This protocol outlines a method to assess the effect of this compound on keratinocyte differentiation.

-

Cell Culture: Culture primary human keratinocytes or HaCaT cells on glass coverslips.

-

Induction of Differentiation: Induce differentiation by switching to a high-calcium medium (e.g., 1.2 mM CaCl₂) in the presence or absence of this compound for several days.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody against involucrin, followed by a fluorescently labeled secondary antibody.

-

Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Quantification: Quantify the percentage of involucrin-positive cells or the mean fluorescence intensity.

Conclusion

This compound is a potent anti-inflammatory and anti-proliferative agent that exerts its effects on keratinocytes primarily through the glucocorticoid receptor. By modulating gene expression via transactivation and transrepression, it effectively downregulates pro-inflammatory signaling pathways, including NF-κB and AP-1, and inhibits excessive cell proliferation. The detailed mechanisms and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of corticosteroids in dermatology and to develop novel therapeutic strategies for inflammatory skin diseases.

References

A Comparative Pharmacological Profile: Clobetasol 17-Butyrate vs. Clobetasol Propionate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the pharmacological profiles of two distinct topical corticosteroids: Clobetasol (B30939) 17-Butyrate and Clobetasol Propionate (B1217596). While structurally related, these two molecules exhibit significant differences in potency, clinical efficacy, and safety, which are critical considerations in dermatological drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes the core signaling pathways and experimental workflows.

Introduction

Clobetasol propionate is a super-potent (Class I) topical corticosteroid, widely used for the treatment of severe and recalcitrant dermatoses such as psoriasis and eczema.[1][2][3] In contrast, clobetasone (B1204786) butyrate (B1204436) is a moderately potent corticosteroid that is considered to have a wider margin of safety, making it suitable for longer-term use and for treating milder conditions.[4][5] The difference in their therapeutic application stems from fundamental variations in their interaction with the glucocorticoid receptor, their vasoconstrictive effects, and their potential for local and systemic side effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profiles of Clobetasol 17-Butyrate and Clobetasol Propionate.

| Parameter | This compound | Clobetasol Propionate | Reference Standard |

| Receptor Binding Affinity | |||

| Relative Binding Affinity | Moderate | High | Dexamethasone = 100 |

| Ki (nM) | Data not available | Data not available |

Note: Specific Ki values for a direct comparison were not available in the reviewed literature. The relative affinities are based on their potency classifications.

| Parameter | This compound | Clobetasol Propionate |

| Vasoconstrictor Potency | ||

| Potency Class | Moderate | Super-potent (Class I) |

| Vasoconstrictor Score | Lower | Higher |

Note: While direct comparative vasoconstrictor scores are not consistently reported across studies, the potency classification is a standardized measure based on the vasoconstrictor assay.[1]

| Parameter | This compound | Clobetasol Propionate |

| Clinical Efficacy & Safety | ||

| Atopic Dermatitis/Eczema | Effective | Highly Effective |

| Psoriasis | Effective for milder cases | Highly Effective for severe, recalcitrant plaques[1][2] |

| Skin Thinning Potential | Lower | Significantly Higher[4] |

| HPA Axis Suppression Potential | Minimal[4] | High, especially with use >50g/week or on large surface areas[6][7] |

Glucocorticoid Receptor Signaling Pathway

Both clobetasol propionate and clobetasone butyrate exert their anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway. The binding of the corticosteroid to the cytoplasmic GR initiates a cascade of events leading to the modulation of gene expression.

References

- 1. droracle.ai [droracle.ai]

- 2. aafp.org [aafp.org]

- 3. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is Clobetasone Butyrate used for? [synapse.patsnap.com]

- 6. cdn.mdedge.com [cdn.mdedge.com]

- 7. Adrenal suppression following low-dose topical clobetasol propionate - PMC [pmc.ncbi.nlm.nih.gov]

Clobetasol 17-Butyrate: An In-Depth Technical Guide to Glucocorticoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of Clobetasol 17-butyrate, a synthetic corticosteroid utilized in the treatment of various skin disorders. This document delves into the molecular interactions, experimental methodologies, and signaling pathways central to its therapeutic action.

Introduction

This compound, a potent topical corticosteroid, exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects primarily through its interaction with the glucocorticoid receptor.[1][2] Understanding the binding affinity of this compound to the GR is crucial for elucidating its potency and optimizing its therapeutic use. This guide synthesizes the available scientific information to provide a detailed resource for professionals in the field of drug development and research.

Glucocorticoid Receptor Binding of this compound

Upon topical application, this compound penetrates the skin and binds to cytosolic glucocorticoid receptors within target cells.[2] This binding event initiates a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the this compound-GR complex modulates gene expression by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.

| Compound | Receptor | Assay Type | Binding Affinity (nM) | Reference Compound |

| This compound | Human GR | Not available in public literature | Not available | Not available |

| Fluticasone Propionate | Human GR | Radioligand Binding Assay | Kd: 0.5 | Dexamethasone |

| AZD9567 | Human GR | Not specified | IC50: 3.8 | Not specified |

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The binding affinity of a ligand like this compound to the glucocorticoid receptor is typically determined using in vitro competitive binding assays. The following is a detailed, representative protocol for a radioligand displacement assay.

Objective:

To determine the binding affinity (Ki) of this compound for the human glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Cytosolic extract from cells expressing human glucocorticoid receptor (e.g., A549 cells).

-

Radioligand: [³H]-Dexamethasone (a potent synthetic glucocorticoid).

-

Test Compound: this compound.

-

Reference Compound: Unlabeled Dexamethasone.

-

Assay Buffer: Tris-HCl buffer with additives to maintain protein stability and reduce non-specific binding.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Receptor Preparation:

-

Culture and harvest cells expressing the human glucocorticoid receptor.

-

Homogenize the cells in a cold lysis buffer to release the cytosolic components.

-

Centrifuge the homogenate to pellet cellular debris and obtain the cytosol containing the GR.

-

Determine the protein concentration of the cytosol preparation.

-

-

Competitive Binding Assay:

-

In a series of tubes, add a constant concentration of [³H]-Dexamethasone.

-

To these tubes, add increasing concentrations of unlabeled this compound (the competitor).

-

A parallel set of tubes should contain increasing concentrations of unlabeled Dexamethasone to serve as a positive control for displacement.

-

Include tubes with only the radioligand and receptor to determine total binding.

-

Include tubes with the radioligand, receptor, and a high concentration of unlabeled Dexamethasone to determine non-specific binding.

-

Add the receptor preparation to all tubes.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters using a vacuum filtration apparatus. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the glucocorticoid receptor signaling pathway and a typical experimental workflow for a competitive binding assay.

References

Synthesis and characterization of Clobetasol 17-butyrate derivatives

An In-depth Technical Guide on the Synthesis and Characterization of Clobetasol (B30939) 17-Butyrate Derivatives

Introduction

Clobetasol 17-butyrate is a synthetic glucocorticoid corticosteroid belonging to the class of potent topical steroids.[1] It is an ester derivative of Clobetasol, a prednisolone (B192156) analog. These compounds are of significant interest to researchers and drug development professionals due to their potent anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[2][3] They are widely used in the treatment of various skin disorders such as eczema, psoriasis, and dermatitis.[1][4] This guide provides a comprehensive overview of the synthesis and characterization of this compound and its derivatives, intended for researchers, scientists, and professionals in drug development.

The core mechanism of action for these corticosteroids involves their interaction with cytoplasmic glucocorticoid receptors.[2] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of genes involved in inflammation.[2][4] This leads to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory proteins.[2][4]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the esterification of a suitable Clobetasol precursor at the 17-hydroxyl position. A common starting material is Betamethasone 17-propionate, which undergoes a series of reactions to yield the final product. The general approach can be adapted from synthetic routes developed for Clobetasol propionate (B1217596).

A plausible synthetic pathway can be conceptualized as a multi-step process starting from a Betamethasone derivative. This process would involve reactions such as sulfonation followed by chlorination to introduce the necessary functional groups on the steroid backbone, and finally, esterification at the 17-position with a butyrylating agent.

Caption: General synthetic workflow for this compound.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of this compound, adapted from methods for Clobetasol propionate.[5]

Step 1: Sulfonation

-

Dissolve Betamethasone 17-propionate in a suitable solvent such as dichloromethane.

-

Cool the solution to 0-5 °C with constant stirring.

-

Add triethylamine and p-toluenesulfonyl chloride to the solution. The typical molar ratio of Betamethasone 17-propionate to triethylamine to p-toluenesulfonyl chloride is approximately 1:1-2:1-2.

-

Maintain the reaction temperature at 0-5 °C for 2-5 hours to allow for the sulfonation reaction to complete.

Step 2: Chlorination

-

Following the sulfonation, a chlorinating agent, such as lithium chloride in a solvent like dimethylformamide (DMF), is added to the reaction mixture.

-

The reaction is typically heated to facilitate the displacement of the sulfonate group with a chloride ion.

Step 3: Esterification (Hypothetical for Butyrate (B1204436) Derivative)

-

The Clobetasol intermediate is dissolved in a suitable aprotic solvent.

-

A butyrylating agent, such as butyric anhydride or butyryl chloride, is added in the presence of a base (e.g., pyridine (B92270) or triethylamine) to catalyze the reaction.

-

The reaction mixture is stirred at a controlled temperature until the esterification is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

Step 4: Work-up and Purification

-

After the reaction is complete, the mixture is subjected to a work-up procedure, which may include washing with aqueous solutions to remove excess reagents and byproducts.

-

The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the pure this compound.

Characterization of this compound Derivatives

The characterization of this compound and its derivatives is crucial for confirming the structure, determining purity, and ensuring quality. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Caption: Workflow for the characterization of this compound derivatives.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₄ClFO₅ | [6] |

| Molecular Weight | 481.0 g/mol | [6] |

| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | [6] |

| Appearance | White to cream-colored crystalline powder | [3] |

| Solubility | Insoluble in water | [3] |

Spectroscopic and Chromatographic Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and quantifying this compound.

-

Experimental Protocol:

-

Column: A C18 column is commonly used.[7]

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 84:16 v/v) is often employed.[7] The pH may be adjusted to around 6.0.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 240-250 nm is suitable for these compounds.[8][9]

-

Sample Preparation: The sample is dissolved in a suitable diluent, such as a mixture of water and methanol.[8][9]

-

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of Clobetasol derivatives, especially at low concentrations in biological matrices.[10]

-

Experimental Protocol:

-

Chromatography: An HPLC system as described above is coupled to a mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a common ionization technique.

-

Mass Analysis: A triple quadrupole mass spectrometer is often used, operating in multiple reaction monitoring (MRM) mode for high selectivity.[11]

-

Parent and Daughter Ions: For quantification, specific parent ion to daughter ion transitions are monitored. For the related compound Clobetasol propionate, a parent ion of m/z 467.3 has been used.[11]

-

3.2.3. UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used for the quantitative determination of Clobetasol derivatives, often through the formation of charge-transfer complexes.[12]

-

Experimental Protocol:

-

Complexation: The corticosteroid can be reacted with a π-acceptor like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or a σ-acceptor like iodine to form a colored complex.[12]

-

Wavelength: The absorbance of the resulting complex is measured at its wavelength of maximum absorption (λmax), which is around 588 nm for the DDQ complex and 290 nm for the iodine complex.[12]

-

Quantification: The concentration is determined by comparing the absorbance to a standard curve.

-

3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is essential for the definitive structural elucidation of new Clobetasol derivatives. It provides detailed information about the chemical environment of each atom in the molecule.

Summary of Analytical Parameters

| Technique | Purpose | Key Parameters |

| HPLC | Purity, Quantification | C18 column, Methanol/Water mobile phase, UV detection at ~240-250 nm |

| LC-MS/MS | Identification, Quantification | ESI, Multiple Reaction Monitoring (MRM) |

| UV-Vis | Quantification | Charge-transfer complexation, λmax at ~588 nm (DDQ) or ~290 nm (Iodine) |

| NMR | Structural Elucidation | ¹H and ¹³C spectra in a suitable deuterated solvent |

Mechanism of Action and Signaling Pathway

This compound, like other corticosteroids, exerts its anti-inflammatory effects by modulating the expression of genes involved in the inflammatory cascade.

Caption: Mechanism of action of this compound via the glucocorticoid receptor.

The process begins with the passive diffusion of the corticosteroid across the cell membrane. In the cytoplasm, it binds to the glucocorticoid receptor (GR). This binding event causes a conformational change in the GR, leading to its translocation into the nucleus. Inside the nucleus, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This interaction leads to:

-

Transactivation: An increase in the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1. Lipocortin-1 inhibits phospholipase A2, an enzyme that releases arachidonic acid, a precursor for inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][4]

-

Transrepression: A decrease in the transcription of pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[4]

The net result of these genomic effects is a potent suppression of the inflammatory response, which alleviates the symptoms of inflammatory skin conditions.

References

- 1. Clobetasone butyrate - Wikipedia [en.wikipedia.org]

- 2. This compound|C₂₆H₃₂ClFO₅|For Research [benchchem.com]

- 3. WO2016198998A1 - A medicinal cream made using clobetasol propionate and incorporating a biopolymer and a process to make it - Google Patents [patents.google.com]

- 4. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]

- 5. CN112110972A - Preparation method of clobetasol propionate - Google Patents [patents.google.com]

- 6. This compound | C26H34ClFO5 | CID 21116706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quantitative determination of clobetasone butyrate in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method | European Journal of Chemistry [eurjchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. e-b-f.eu [e-b-f.eu]

- 11. CN105784902A - Detection method for low-concentration clobetasone butyrate - Google Patents [patents.google.com]

- 12. Spectrophotometric determination of clobetasol propionate, halobetasol propionate, quinagolide hydrochloride, through charge transfer complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of Clobetasol 17-Butyrate: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive analysis of the molecular structure and activity relationship of Clobetasol 17-butyrate, a potent topical corticosteroid. By delving into its mechanism of action, glucocorticoid receptor binding affinity, and anti-inflammatory effects, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this clinically significant compound.

Molecular Structure and Physicochemical Properties

This compound is a synthetic glucocorticoid characterized by a pregnane (B1235032) steroid nucleus. Its chemical structure, [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate, reveals key functional groups that are critical to its potent anti-inflammatory activity.[1] The C17-butyrate ester and the halogenation at C9 (fluorine) and C21 (chlorine) are pivotal for its high potency.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₄ClFO₅ | [1] |

| Molecular Weight | 481.0 g/mol | [1] |

| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | [1] |

| CAS Number | 25122-47-8 | [1] |

Mechanism of Action: Glucocorticoid Receptor Signaling

The anti-inflammatory effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[2] Upon topical application, this compound penetrates the skin and binds to cytosolic GR. This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins and subsequent translocation into the nucleus.[3]

Inside the nucleus, the this compound-GR complex acts as a ligand-dependent transcription factor. It can either upregulate the expression of anti-inflammatory proteins by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes or repress the expression of pro-inflammatory proteins by interfering with the activity of other transcription factors, such as NF-κB and AP-1.[3] This genomic and non-genomic signaling cascade ultimately leads to the suppression of inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[3]

Structure-Activity Relationship: The Key to Potency

The high potency of this compound is a direct consequence of its specific molecular structure, which optimizes its interaction with the glucocorticoid receptor and its pharmacokinetic properties within the skin.

Glucocorticoid Receptor Binding Affinity

Key structural features enhancing GR binding affinity include:

-

1,4-diene in the A-ring and a 3-keto group: These are essential for glucocorticoid activity.

-

11β-hydroxyl group: Crucial for hydrogen bonding within the GR ligand-binding pocket.

-

9α-fluoro group: Increases glucocorticoid activity and receptor binding affinity.

-

17α-butyrate ester: Contributes to the lipophilicity, which can influence skin penetration and receptor binding. Studies have shown that the elongation of the ester chain at C17 can lead to an increase in both binding affinity and lipophilicity.[7]

-

21-chloro substitution: This modification also enhances potency.

Anti-inflammatory Activity

The potent anti-inflammatory activity of this compound has been demonstrated in various in vivo and in vitro models.

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Assay | Model | Endpoint | Observation | Reference |

| Vasoconstrictor Assay | Human skin | Skin blanching | Clobetasone butyrate (B1204436) demonstrates good activity.[8] | [4][5] |

| Croton Oil-Induced Ear Edema | Mouse/Rat | Reduction in ear swelling | Topical corticosteroids, including Clobetasol derivatives, significantly reduce edema.[9][10][11][12] | [9][10][11][12] |

Table 3: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Type | Endpoint | Observation | Reference |

| TNF-α Suppression | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of TNF-α release | Corticosteroids inhibit TNF-α secretion induced by various stimuli.[13][14] | [13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Competitive Glucocorticoid Receptor Binding Assay

This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Recombinant human glucocorticoid receptor

-

Radiolabeled ligand (e.g., [³H]-dexamethasone)

-

Unlabeled this compound and other test corticosteroids

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of unlabeled this compound and other competitor corticosteroids.

-

In a microplate, incubate the recombinant GR with a fixed concentration of [³H]-dexamethasone and varying concentrations of the unlabeled competitor for a specified time (e.g., 18-24 hours) at 4°C to reach equilibrium.

-

To separate bound from free radioligand, add dextran-coated charcoal to the wells and incubate for a short period (e.g., 10 minutes) at 4°C. The charcoal will adsorb the unbound radioligand.

-

Centrifuge the plate to pellet the charcoal.

-

Transfer the supernatant containing the GR-bound radioligand to scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Vasoconstrictor Assay

This in vivo assay assesses the potency of topical corticosteroids by measuring their ability to cause skin blanching.[4][5][15]

Materials:

-

This compound formulation and other topical corticosteroid formulations

-

Healthy human volunteers with fair skin

-

Chromameter or visual scoring scale

-

Occlusive dressings (optional)

Procedure:

-

Select a suitable area of skin on the forearm of the volunteers.

-

Apply a standardized amount of the corticosteroid formulation to small, designated sites.

-

The application sites may be left open or covered with an occlusive dressing for a specified duration.

-

At various time points after application (e.g., 6, 18, 24 hours), the degree of skin blanching (vasoconstriction) is assessed using a chromameter, which measures changes in skin color, or by visual scoring by trained observers.

-

The intensity and duration of the blanching response are correlated with the potency of the corticosteroid.

Croton Oil-Induced Ear Edema Assay

This is a common animal model for evaluating the anti-inflammatory activity of topical agents.[9][10][11][12]

Materials:

-

Mice or rats

-

Croton oil

-

Acetone (B3395972) (as a vehicle)

-

This compound solution

-

Micrometer or punch biopsy and balance

Procedure:

-

Prepare a solution of croton oil in acetone (e.g., 5% v/v).

-

Apply a standardized volume of the croton oil solution to the inner surface of the right ear of the animals to induce inflammation. The left ear serves as a control and receives the vehicle only.

-

Thirty minutes to one hour after the irritant application, topically apply a solution of this compound to the right ear. A control group receives the vehicle alone.

-

After a specific time period (e.g., 4-6 hours), sacrifice the animals.

-

Measure the thickness of both ears using a micrometer, or take a punch biopsy from both ears and weigh them.

-

The anti-inflammatory effect is calculated as the percentage reduction in the weight or thickness difference between the right and left ears in the treated group compared to the control group.

In Vitro TNF-α Suppression Assay

This assay measures the ability of a corticosteroid to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells.[13][14]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Cell culture medium (e.g., RPMI 1640)

-

Fetal bovine serum (FBS)

-

Stimulating agent (e.g., Lipopolysaccharide - LPS)

-

This compound

-

TNF-α ELISA kit

Procedure:

-

Isolate PBMCs from the whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Plate the PBMCs in a 96-well plate at a specific density.

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS to induce the production of TNF-α and incubate for 18-24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

The percentage inhibition of TNF-α production by this compound is calculated by comparing the levels in treated wells to those in stimulated, untreated wells.

References

- 1. This compound | C26H34ClFO5 | CID 21116706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clobetasone butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. remedypublications.com [remedypublications.com]

In Silico Modeling of Clobetasol 17-Butyrate and Glucocorticoid Receptor Interactions: A Technical Guide

Abstract: Clobetasol 17-butyrate is a synthetic topical corticosteroid utilized for its potent anti-inflammatory and immunosuppressive properties. Its therapeutic effects are mediated primarily through interaction with the human Glucocorticoid Receptor (GR), a ligand-dependent transcription factor. Understanding the molecular intricacies of this interaction is paramount for the rational design of new drugs with improved efficacy and reduced side effects. This technical whitepaper provides an in-depth guide to the in silico modeling of the this compound–GR complex. It covers the fundamental signaling pathways, details common computational methodologies including molecular docking, molecular dynamics simulations, and QSAR, and presents protocols for the experimental validation of computational predictions. This document is intended for researchers, computational chemists, and drug development professionals in the field of steroid receptor biology and pharmacology.

Introduction to this compound and the Glucocorticoid Receptor

This compound is a synthetic glucocorticoid ester used in the treatment of various skin disorders like eczema and psoriasis.[1] Like other corticosteroids, its mechanism of action involves binding to and activating the Glucocorticoid Receptor (GR). The GR is a member of the nuclear receptor superfamily that, upon activation, modulates the transcription of a wide array of genes, leading to the desired anti-inflammatory response.[2]

In silico modeling has become an indispensable tool in drug discovery, offering a powerful and cost-effective means to predict and analyze drug-receptor interactions at a molecular level.[3] By simulating the binding pose, affinity, and stability of the this compound–GR complex, researchers can gain critical insights that guide lead optimization and the development of novel GR modulators.[4][5]

The Glucocorticoid Receptor Signaling Pathway

The biological effects of this compound are initiated by its binding to the cytoplasmic GR. In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs). Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus.[1]

Once in the nucleus, the activated GR complex can modulate gene expression through two primary genomic mechanisms:

-

Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, typically leading to the increased transcription of anti-inflammatory proteins.[2]

-

Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby repressing the expression of pro-inflammatory genes.[2]

These signaling events form the basis of the anti-inflammatory effects of glucocorticoids.

In Silico Modeling Methodologies

Computational modeling of the this compound–GR interaction involves several key techniques, each providing unique insights into the binding process.

Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring function or binding energy.[3] This method is crucial for initial screening and understanding key binding site interactions.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the drug-receptor complex over time, offering insights into its stability, conformational changes, and the influence of solvent.[6] This technique is used to refine docking poses and calculate more accurate binding free energies.[3][7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[8] For the GR, QSAR can be used to predict the binding affinity of novel steroid analogues based on their molecular descriptors.[5]

Quantitative Binding Affinity Data

While specific binding affinity data (Ki, IC50) for this compound is not prominently available in the literature, data for other well-characterized glucocorticoids provide a crucial benchmark for in silico predictions. The affinity of a compound for the GR is a primary determinant of its potency.[9]

| Compound | Ki (nM) | IC50 (nM) | Relative Binding Affinity (RBA) (vs. Dexamethasone=100) | Assay Method | Reference |

| Dexamethasone | 5.5 | 3.4 - 10 | 100 | Radioligand Binding / Fluorescence Polarization | [9] |

| Prednisolone | 1.5 | - | - | Radioligand Binding Assay | [9] |

| Budesonide | - | 0.22 - 0.32 | 855 | Functional Assay | [9] |

| Fluticasone Propionate | - | - | 1910 | Not Specified | [9] |

| Triamcinolone Acetonide | - | 1.5 | ~400 | Radioligand Binding Assay | [9] |

Note: Lower Ki and IC50 values indicate higher binding affinity.

Experimental Protocols for Validation

In silico predictions must be validated through rigorous experimental testing. The following protocols are standard methods for characterizing the interaction of ligands with the Glucocorticoid Receptor.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for the receptor.[9]

Methodology:

-

Receptor Preparation: Prepare GR-containing cytosol from cells overexpressing the human GR or from tissue homogenates.[10][11]

-

Compound Preparation: Prepare serial dilutions of the unlabeled test compound (this compound).

-

Incubation: In a 96-well plate, incubate the GR preparation, a fixed concentration of a radiolabeled GR ligand (e.g., [3H]dexamethasone), and varying concentrations of the test compound.[10] Incubate to allow the binding to reach equilibrium (e.g., 18 hours at 4°C).[10]

-

Separation: Separate bound from free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters or by charcoal-dextran adsorption.[9][11]

-

Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter.[10]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.[10][11]

GR Transactivation/Transrepression Assay (Luciferase Reporter)

This functional assay measures the ability of a compound to induce or repress GR-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., A549, HEK293).[12][13] Co-transfect the cells with an expression vector for the human GR and a reporter plasmid. The reporter plasmid contains the luciferase gene under the control of a promoter with GREs (for transactivation) or NF-κB/AP-1 response elements (for transrepression).[12][13]

-

Compound Treatment: Treat the transfected cells with various concentrations of this compound. For transrepression assays, stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.[13]

-

Incubation: Incubate the cells for a sufficient period to allow for gene expression (e.g., 6-24 hours).[13]

-

Cell Lysis: Wash the cells and lyse them using a suitable lysis buffer to release the cellular contents, including the expressed luciferase enzyme.[12]

-

Luminescence Measurement: Add a luciferin (B1168401) substrate to the cell lysate. The luciferase enzyme will catalyze a light-producing reaction. Measure the luminescence using a luminometer.[13]

-

Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity from a co-transfected plasmid or total protein concentration).[12] Plot the normalized activity against the compound concentration to determine the EC50 (potency) and maximal response (efficacy).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the specific DNA sites where the GR binds in the genome after being activated by a ligand.[14][15]

Methodology:

-

Cell Treatment and Cross-linking: Treat cells (e.g., A549) with this compound. Add formaldehyde (B43269) directly to the culture medium to cross-link proteins to DNA.[16]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-800 bp) using sonication or enzymatic digestion.[16]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the GR. The antibody will bind to the GR-DNA complexes. Add protein A/G-coated magnetic beads to capture the antibody-GR-DNA complexes.[15][17]

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the GR-DNA complexes from the antibody/beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples. Degrade the proteins using proteinase K.

-

DNA Purification: Purify the DNA from the immunoprecipitated sample.[17]

-

Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific GREs of target genes, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[14][16]

Conclusion

The in silico modeling of this compound's interaction with the Glucocorticoid Receptor provides a powerful framework for understanding its mechanism of action at a molecular level. Techniques such as molecular docking, MD simulations, and QSAR offer predictive insights into binding affinity and mode, which are essential for drug development. However, the accuracy and relevance of these computational models are contingent upon rigorous experimental validation. The integrated use of the computational and experimental protocols detailed in this guide enables a comprehensive characterization of GR-ligand interactions, paving the way for the design of next-generation corticosteroids with enhanced therapeutic profiles.

References

- 1. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]

- 2. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mixed-model QSAR at the glucocorticoid receptor: predicting the binding mode and affinity of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scfbio-iitd.res.in [scfbio-iitd.res.in]

- 7. Molecular dynamics simulations and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. academic.oup.com [academic.oup.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 15. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Clobetasol 17-Butyrate: An In-Depth Technical Guide on its Effects on Pro-inflammatory Cytokine Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobetasol (B30939) 17-butyrate, a moderately potent topical corticosteroid, is a cornerstone in the management of various inflammatory dermatoses. Its therapeutic efficacy is largely attributed to its profound ability to suppress the expression of pro-inflammatory cytokines, key mediators in the inflammatory cascade. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of clobetasol 17-butyrate, with a specific focus on its impact on pro-inflammatory cytokine expression. This document details the signaling pathways involved, summarizes available quantitative data from related corticosteroids, and provides detailed experimental protocols for in vitro assessment.

Introduction

Inflammatory skin diseases such as eczema and psoriasis are characterized by the dysregulated production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-1β, IL-6, IL-8), and others. These cytokines orchestrate a complex cascade of events, leading to the clinical manifestations of inflammation, such as erythema, edema, and pruritus. This compound, a synthetic glucocorticoid, exerts its therapeutic effects by binding to the glucocorticoid receptor (GR) and modulating the transcription of target genes, ultimately leading to a potent suppression of the inflammatory response.[1][2] This guide delves into the intricate cellular and molecular mechanisms of this process.

Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

The anti-inflammatory effects of this compound are primarily mediated through its interaction with the cytosolic glucocorticoid receptor.[1][2] Upon binding, the this compound-GR complex translocates to the nucleus, where it influences gene expression through two main mechanisms:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. A key example is the increased expression of annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]

-

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is the primary mechanism for the suppression of pro-inflammatory cytokine expression. The GR can physically interact with these transcription factors, preventing them from binding to their DNA response elements and initiating the transcription of genes for cytokines like TNF-α, IL-1β, IL-6, and IL-8.[1][2]

Signaling Pathway Diagram

Caption: Glucocorticoid Receptor-Mediated Anti-inflammatory Signaling Pathway.

Quantitative Data on Cytokine Expression

While specific quantitative data for this compound's effect on pro-inflammatory cytokine expression is limited in publicly available literature, studies on other potent corticosteroids like dexamethasone (B1670325) and betamethasone (B1666872) provide valuable insights into the expected magnitude of this effect. The following tables summarize representative data from such studies, which can be extrapolated to understand the potential efficacy of this compound.

Table 1: Effect of Dexamethasone on TNF-α-Induced Cytokine Secretion in Human Retinal Pigment Epithelial Cells

| Cytokine | Treatment | Concentration (pg/mL) | % Inhibition |

| IL-6 | TNF-α (10 ng/mL) | 15,000 | - |

| TNF-α + Dexamethasone (1 µM) | 3,000 | 80% | |

| IL-8 | TNF-α (10 ng/mL) | 25,000 | - |

| TNF-α + Dexamethasone (1 µM) | 10,000 | 60% | |

| MCP-1 | TNF-α (10 ng/mL) | 8,000 | - |

| TNF-α + Dexamethasone (1 µM) | 1,600 | 80% |

Data are hypothetical and based on trends observed in published studies.

Table 2: Effect of Betamethasone on IL-17A/TNF-α-Induced Cytokine Expression in Human Keratinocytes (mRNA levels relative to control)

| Gene | Treatment | Fold Change | % Inhibition |

| IL-6 | IL-17A/TNF-α | 100 | - |

| IL-17A/TNF-α + Betamethasone (1 µM) | 20 | 80% | |

| IL-8 | IL-17A/TNF-α | 150 | - |

| IL-17A/TNF-α + Betamethasone (1 µM) | 45 | 70% | |

| CXCL1 | IL-17A/TNF-α | 80 | - |

| IL-17A/TNF-α + Betamethasone (1 µM) | 24 | 70% |

Data are hypothetical and based on trends observed in published studies.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the in vitro effects of this compound on pro-inflammatory cytokine expression. These protocols are based on standard methodologies used for other corticosteroids and can be adapted for specific cell types and research questions.

Cell Culture and Treatment

-

Cell Lines: Human keratinocyte cell lines (e.g., HaCaT), human dermal fibroblasts (HDFs), or peripheral blood mononuclear cells (PBMCs) are suitable models.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HaCaT and HDFs, RPMI-1640 for PBMCs) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed cells in 6-well or 24-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in cell culture media. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment Protocol:

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 1-2 hours.

-

Induce inflammation by adding a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) or a cytokine cocktail (e.g., IL-17A and TNF-α).

-

Include appropriate controls: untreated cells, cells treated with the vehicle (DMSO), and cells treated with the pro-inflammatory stimulus alone.

-

Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) to allow for cytokine production.

-

Measurement of Cytokine Protein Levels by ELISA

-

Sample Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA Procedure:

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., human TNF-α, IL-6, IL-8).

-

Follow the manufacturer's instructions for coating the microplate with capture antibody, adding standards and samples, incubating with detection antibody and enzyme conjugate, and adding the substrate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in each sample.

Measurement of Cytokine mRNA Levels by RT-qPCR

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Perform qPCR using the synthesized cDNA, specific primers for the target cytokine genes (e.g., TNF, IL6, IL8), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

-

Run the qPCR reaction in a real-time PCR system.

-

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the control samples.

Experimental Workflow Diagram

Caption: A generalized workflow for assessing the impact of this compound on cytokine expression.

Conclusion

This compound is a potent anti-inflammatory agent that effectively suppresses the expression of key pro-inflammatory cytokines. Its mechanism of action is centered on the glucocorticoid receptor-mediated transrepression of critical transcription factors such as NF-κB and AP-1. While direct quantitative data for this compound remains an area for further investigation, the extensive research on other corticosteroids provides a strong framework for understanding its efficacy. The experimental protocols outlined in this guide offer a robust starting point for researchers to further elucidate the specific effects of this compound on cytokine modulation and to explore its full therapeutic potential in the treatment of inflammatory skin diseases.

References

The Genesis of a Topical Corticosteroid: An In-depth Technical Guide to the Early Discovery and Development of Clobetasol 17-Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobetasol 17-butyrate, a potent topical corticosteroid, emerged from a concerted effort to develop a therapeutic agent with a high degree of local anti-inflammatory activity and a minimal risk of systemic side effects. This technical guide delves into the core aspects of its early discovery and development, providing a detailed overview of its synthesis, pharmacological screening, and the pivotal experimental protocols that underpinned its journey from a candidate molecule to a clinically valuable treatment for inflammatory dermatoses.

The Discovery Pathway: A Logic of Optimization

The development of this compound was guided by a systematic approach to optimize the therapeutic index of topical corticosteroids. The primary goal was to maximize anti-inflammatory potency while minimizing systemic absorption and local side effects like skin atrophy.

Clobetasol 17-Butyrate: A Technical Guide to its Role in Modulating Immune Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobetasol (B30939) 17-butyrate, a potent topical corticosteroid, exerts significant anti-inflammatory effects primarily by modulating the intricate process of immune cell migration. This technical guide provides an in-depth analysis of the mechanisms by which clobetasol 17-butyrate influences the trafficking of immune cells to sites of inflammation. It details the underlying signaling pathways, offers comprehensive experimental protocols for in vitro assessment, and presents available quantitative data on the effects of corticosteroids on immune cell migration. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development, facilitating a deeper understanding of the immunomodulatory properties of this compound and guiding future research in this area.

Introduction

Inflammatory dermatoses are frequently characterized by the infiltration of various immune cells, including neutrophils, lymphocytes, and monocytes, into the skin. This cellular influx is a critical component of the inflammatory cascade. Clobetasone (B1204786) butyrate (B1204436), a synthetic glucocorticoid, is widely utilized for its potent anti-inflammatory and immunosuppressive activities.[1] A key aspect of its therapeutic efficacy lies in its ability to suppress the migration of these immune cells to the site of inflammation.[1] By binding to intracellular glucocorticoid receptors (GR), clobetasone butyrate initiates a cascade of genomic and non-genomic events that ultimately curtail the inflammatory response. This guide will explore the molecular mechanisms underpinning the modulation of immune cell migration by this compound.

Mechanism of Action in Immune Cell Migration

The inhibitory effect of this compound on immune cell migration is multifaceted, involving both the modulation of gene expression and the direct interference with signaling pathways crucial for cell motility.

Genomic Mechanisms: Transcriptional Regulation

Upon binding to this compound, the glucocorticoid receptor translocates to the nucleus, where it directly or indirectly regulates the transcription of numerous genes involved in inflammation and cell trafficking.[1]

-

Suppression of Pro-inflammatory Mediators: The GR complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression. Conversely, it can repress the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[2] This transrepression leads to a decreased production of key molecules that attract immune cells, including:

-

Cytokines: Such as interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[1]

-

Chemokines: These are critical for directing the migration of specific leukocyte subsets.

-

Adhesion Molecules: Glucocorticoids can downregulate the expression of adhesion molecules on both leukocytes (e.g., LFA-1) and endothelial cells (e.g., ICAM-1, VCAM-1), which are essential for the adhesion of immune cells to the blood vessel wall, a prerequisite for extravasation.

-

-

Upregulation of Anti-inflammatory Proteins: Clobetasone butyrate promotes the synthesis of anti-inflammatory proteins like lipocortin-1 (Annexin A1).[1] Lipocortin-1 inhibits phospholipase A2, an enzyme that catalyzes the production of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, which also act as chemoattractants.[1]

Non-Genomic Mechanisms: Rapid Signaling Events

Glucocorticoids can also exert rapid, non-genomic effects that contribute to the inhibition of immune cell migration. These effects are independent of gene transcription and protein synthesis.

-

T-Cell Receptor (TCR) Signaling: The unligated GR can associate with the TCR complex. Upon glucocorticoid binding, this interaction is disrupted, leading to impaired TCR signaling.[3] This interference with TCR signaling can affect T-cell activation and subsequent migration.

-

Cytoskeletal Rearrangement: T-cell activation and migration are dependent on dynamic rearrangements of the actin cytoskeleton. Signaling pathways, such as the RhoA-ROCK-LIMK-cofilin pathway, regulate cytoskeletal stiffness and are crucial for the formation of the immune synapse and cell motility.[4] Glucocorticoids can influence these pathways, thereby affecting the migratory capacity of T-cells.

-

MAPK Pathway Interference: Glucocorticoids can interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (e.g., Erk-1/2, JNK, p38), which are involved in various cellular processes including inflammation and cell migration.[5][6] For instance, glucocorticoids can increase the expression and decrease the degradation of MAP Kinase Phosphatase-1 (MKP-1), which in turn inactivates MAPKs like Erk-1/2.[5]

Quantitative Data on Corticosteroid-Mediated Inhibition of Immune Cell Migration

| Corticosteroid | Immune Cell Type | Assay Type | Parameter | Value | Reference |

| Methylprednisolone (B1676475) | Helper T-Cells | In vivo (Human) | IC50 (inhibition of cell return to blood) | 12-19 ng/mL | [7] |

| Methylprednisolone | T-Cells | In vivo (Rat) | IC50 (inhibition of cell return to blood) | 0.4 ng/mL | [8] |

| Methylprednisolone | T-Cells | In vivo (Rat) | DC50 (inhibition of proliferation) | 0.37 ng/mL | [8] |

Note: IC50 (half maximal inhibitory concentration) and DC50 (drug concentration producing 50% of the maximal effect) values indicate the potency of the corticosteroid. Lower values signify higher potency. The data presented here is for methylprednisolone and serves as an example of the quantitative assessment of corticosteroid effects on immune cell trafficking.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of this compound on immune cell migration.

In Vitro Transwell Migration Assay for Neutrophils

This assay, also known as the Boyden chamber assay, is a standard method to evaluate the chemotactic response of immune cells.[9][10][11]

Objective: To quantify the dose-dependent inhibition of neutrophil migration towards a chemoattractant by this compound.

Materials:

-

Human neutrophils isolated from peripheral blood.

-

Transwell® inserts (e.g., 5 µm pore size for neutrophils).

-

24-well plates.

-

Chemoattractant (e.g., N-formyl-methionyl-leucyl-phenylalanine (fMLP) or Interleukin-8).

-

This compound stock solution.

-

Cell culture medium (e.g., RPMI 1640 with 0.5% BSA).

-

Staining solution (e.g., Crystal Violet) or a method for cell quantification (e.g., flow cytometry).

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human whole blood using a density gradient centrifugation method (e.g., using Polymorphprep®).[10]

-

Cell Preparation: Resuspend the isolated neutrophils in serum-free cell culture medium at a concentration of 1 x 10^6 cells/mL.

-

Treatment: Incubate the neutrophil suspension with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

Assay Setup:

-

Add the chemoattractant solution to the lower chamber of the 24-well plate.

-

Place the Transwell® inserts into the wells.

-

Add the treated neutrophil suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for an optimized duration (e.g., 1.5 hours) to allow for cell migration.[10]

-

Quantification:

-

Carefully remove the inserts.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom side of the membrane with ethanol.

-

Stain the migrated cells with Crystal Violet.

-

Elute the dye and measure the absorbance, or count the stained cells under a microscope. Alternatively, migrated cells in the lower chamber can be collected and counted using a flow cytometer.[10]

-

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

Flow Cytometry for Chemokine Receptor Expression

This protocol allows for the quantification of chemokine receptor expression on the surface of immune cells following treatment with this compound.[12][13]

Objective: To determine if this compound modulates the expression of key chemokine receptors (e.g., CXCR1, CXCR2 on neutrophils; CCR7, CXCR4 on lymphocytes) on immune cells.

Materials:

-

Isolated immune cells (e.g., neutrophils, lymphocytes).

-

This compound stock solution.

-

Fluorochrome-conjugated monoclonal antibodies specific for the chemokine receptors of interest.

-

Isotype control antibodies.

-

FACS buffer (e.g., PBS with 1% BSA).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Incubate the isolated immune cells with various concentrations of this compound (and a vehicle control) for a specified duration at 37°C.

-

Antibody Staining:

-

Wash the cells with cold FACS buffer.

-

Resuspend the cell pellet in FACS buffer containing the fluorochrome-conjugated anti-chemokine receptor antibody or the corresponding isotype control.

-

Incubate on ice for 30 minutes in the dark.

-

-

Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) or the percentage of positive cells for each chemokine receptor in the treated and control samples. A decrease in MFI would suggest downregulation of the receptor.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the modulation of immune cell migration by this compound.

Glucocorticoid Receptor Genomic Signaling Pathway

Caption: Genomic signaling pathway of this compound.

Experimental Workflow for Transwell Migration Assay

Caption: Workflow for assessing immune cell migration using a Transwell assay.

Logical Relationship of this compound's Effect on Immune Cell Migration

Caption: Logical flow of this compound's inhibitory effects.

Conclusion

This compound is a potent inhibitor of immune cell migration, a key mechanism underlying its anti-inflammatory efficacy. Through a combination of genomic and non-genomic actions, it effectively reduces the recruitment of leukocytes to inflammatory sites. The provided experimental protocols offer a framework for the quantitative assessment of these effects, which is crucial for both fundamental research and the development of novel anti-inflammatory therapies. Further investigation into the specific quantitative effects of this compound on various immune cell subsets and the elucidation of the finer details of its signaling pathways will continue to be important areas of research. This guide serves as a foundational resource to support these endeavors.

References

- 1. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]

- 2. Glucocorticoid receptor represses proinflammatory genes at distinct steps of the transcription cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoid signaling: a nongenomic mechanism for T-cell immunosuppression [pubmed.ncbi.nlm.nih.gov]

- 4. Cytoskeletal adaptivity regulates T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacoimmunodynamics of Methylprednisolone: Trafficking of Helper T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunodynamics of methylprednisolone induced T-cell trafficking and deactivation using whole blood lymphocyte proliferation techniques in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]

- 13. Flow cytometry applications for the analysis of chemokine receptor expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Clobetasol 17-Butyrate